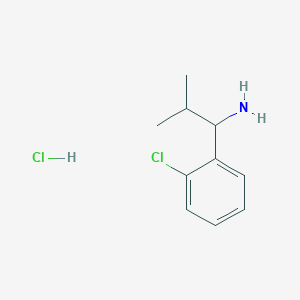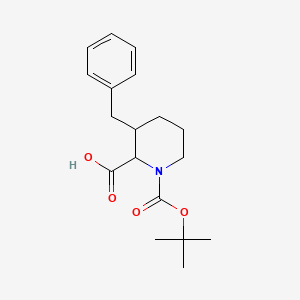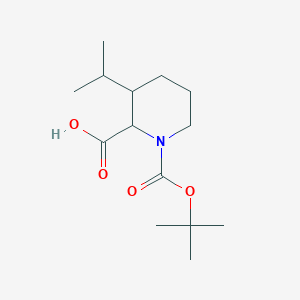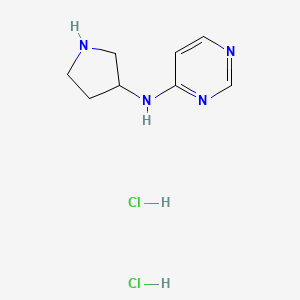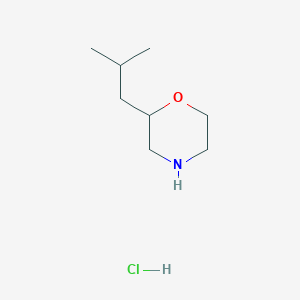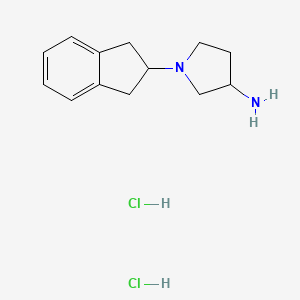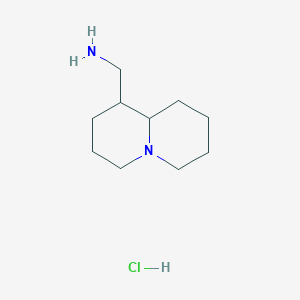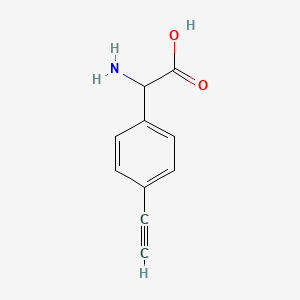
1-(tert-Butoxycarbonyl)-3-(4-methoxybenzyl)-2-pyrrolidinecarboxylic acid
Übersicht
Beschreibung
1-(tert-Butoxycarbonyl)-3-(4-methoxybenzyl)-2-pyrrolidinecarboxylic acid, also known as TBMP, is an organic compound with a unique structure and properties that make it useful for a variety of applications in the laboratory. TBMP is a carboxylic acid derivative of the amino acid pyrrolidine, and is used as a reagent in organic synthesis, as well as a substrate for enzyme-catalyzed reactions. The compound is also of interest in the field of biochemistry, as it has been found to have a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
1-(tert-Butoxycarbonyl)-3-(4-methoxybenzyl)-2-pyrrolidinecarboxylic acid is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as it is a versatile and stable carboxylic acid derivative of the amino acid pyrrolidine. This compound is also used as a substrate in enzyme-catalyzed reactions, and as a catalyst in peptide synthesis. In addition, this compound has been found to have a range of biochemical and physiological effects, making it of interest in the field of biochemistry.
Wirkmechanismus
The mechanism of action of 1-(tert-Butoxycarbonyl)-3-(4-methoxybenzyl)-2-pyrrolidinecarboxylic acid is not yet fully understood. However, it is believed that the compound acts as a modulator of the activity of certain enzymes, as well as acting as a substrate for certain enzyme-catalyzed reactions.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. Studies have shown that the compound has an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin and dopamine. In addition, this compound has been found to have an anti-inflammatory effect, and is being studied as a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1-(tert-Butoxycarbonyl)-3-(4-methoxybenzyl)-2-pyrrolidinecarboxylic acid in lab experiments is its versatility and stability. The compound is relatively easy to synthesize, and is stable in a variety of conditions. In addition, the compound has a range of biochemical and physiological effects, making it of interest for a variety of research applications. However, there are some limitations to using this compound in lab experiments. The compound is toxic in high concentrations, and should be handled with care. In addition, the mechanism of action of this compound is not yet fully understood, which can make it difficult to interpret the results of experiments using the compound.
Zukünftige Richtungen
There are a number of potential future directions for 1-(tert-Butoxycarbonyl)-3-(4-methoxybenzyl)-2-pyrrolidinecarboxylic acid research. One potential direction is to further study the biochemical and physiological effects of the compound, in order to better understand its mechanism of action. In addition, further research could be conducted into the potential therapeutic applications of this compound, such as its use as an anti-inflammatory agent. Finally, further research could be conducted into the synthesis methods of this compound, in order to improve the efficiency and yield of the reaction.
Eigenschaften
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-10-9-13(15(19)16(20)21)11-12-5-7-14(23-4)8-6-12/h5-8,13,15H,9-11H2,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYGDDNJPIPCPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1469874.png)
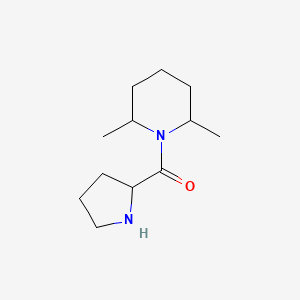
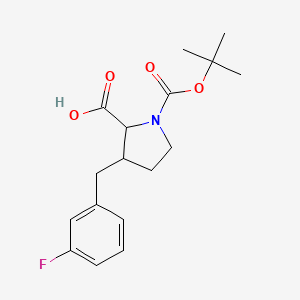
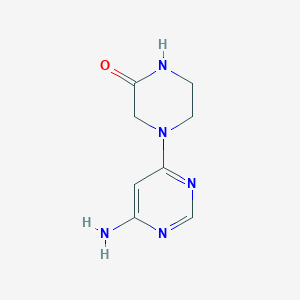
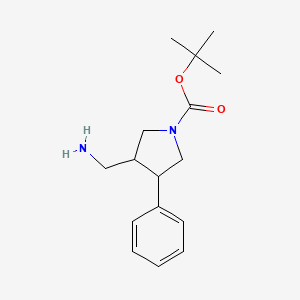
![Tert-butyl (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)carbamate](/img/structure/B1469884.png)
